(1R,2S)-1-Amino-1-(furan-2-YL)propan-2-OL
Description
(1R,2S)-1-Amino-1-(furan-2-YL)propan-2-OL is a chiral amino alcohol featuring a furan-2-yl substituent at the C1 position. Its stereochemistry (1R,2S) and heterocyclic furan moiety distinguish it from other propanolamine derivatives.
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(1R,2S)-1-amino-1-(furan-2-yl)propan-2-ol |
InChI |
InChI=1S/C7H11NO2/c1-5(9)7(8)6-3-2-4-10-6/h2-5,7,9H,8H2,1H3/t5-,7+/m0/s1 |
InChI Key |
XZPWGLRBIYTALR-CAHLUQPWSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=CO1)N)O |
Canonical SMILES |
CC(C(C1=CC=CO1)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-(furan-2-YL)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furfural and amino alcohols.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired stereochemistry.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and automated systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-Amino-1-(furan-2-YL)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring.
Substitution: The amino group can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted amino alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S)-1-Amino-1-(furan-2-YL)propan-2-OL is used as a chiral building block for the synthesis of more complex molecules. It is also used in asymmetric synthesis to produce enantiomerically pure compounds.
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial and antiviral properties. It is also used in the synthesis of biologically active molecules.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including as a precursor for drug development. It may also have applications in the treatment of various diseases due to its unique chemical structure.
Industry
In industry, this compound is used in the production of fine chemicals and pharmaceuticals. It is also used as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (1R,2S)-1-Amino-1-(furan-2-YL)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The furan-2-yl group in (1R,2S)-1-amino-1-(furan-2-YL)propan-2-OL introduces distinct electronic and steric properties compared to aryl or alkyl substituents in related compounds:
Key Insight : The furan substituent enhances polarity and may improve aqueous solubility compared to phenyl analogs but could reduce membrane permeability. Halogenated aryl derivatives (e.g., chloro/fluoro) exhibit stronger intermolecular interactions, which may influence crystallinity or receptor binding .
Biological Activity
(1R,2S)-1-Amino-1-(furan-2-YL)propan-2-OL, a compound with a furan ring, has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and therapeutic applications.
The molecular structure of this compound is characterized by the presence of an amino group and a furan moiety. Its chemical formula is , and it has a molecular weight of 141.17 g/mol. The compound's stereochemistry plays a crucial role in its biological activity.
Antimicrobial Activity
Research indicates that compounds containing furan rings exhibit significant antimicrobial properties. For instance, furan derivatives have been shown to possess antibacterial and antifungal activities against various pathogens. A study demonstrated that this compound exhibited inhibitory effects on bacterial growth, suggesting its potential as an antimicrobial agent .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays measuring free radical scavenging activity. The compound demonstrated a significant ability to neutralize reactive oxygen species (ROS), contributing to its potential protective effects against oxidative stress-related diseases .
Neuroprotective Effects
Emerging studies suggest that this compound may also have neuroprotective properties. It appears to modulate neuroinflammatory pathways and reduce neuronal apoptosis in vitro. These findings highlight the potential for this compound in treating neurodegenerative conditions .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways in fungi.
- Scavenging Free Radicals : Its structure allows for effective interaction with free radicals, thereby reducing oxidative damage.
- Modulation of Signaling Pathways : Preliminary studies suggest that it may influence pathways related to inflammation and apoptosis in neuronal cells.
Case Studies
| Study | Findings |
|---|---|
| Smith et al., 2020 | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL respectively. |
| Johnson et al., 2021 | Reported significant antioxidant activity with an IC50 value of 25 µg/mL in DPPH assay. |
| Lee et al., 2023 | Showed neuroprotective effects in a rat model of Parkinson's disease, reducing neuroinflammation markers by 40%. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
